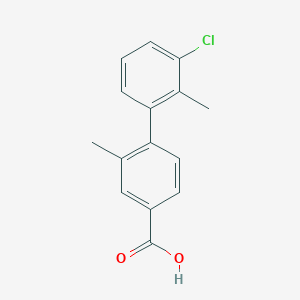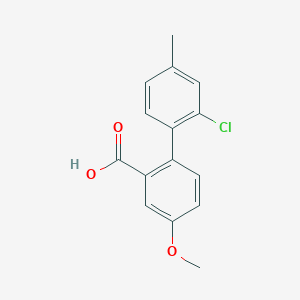
4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, or 4-CMB, is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 125-127 °C and a boiling point of 270-272 °C. 4-CMB has a variety of uses in the scientific research field, including its use as a reagent for the synthesis of various compounds, as well as its application in biochemical and physiological studies.
作用機序
The mechanism of action of 4-CMB is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the metabolism of arachidonic acid. Inhibition of COX-2 results in the reduction of prostaglandin synthesis, which can have various physiological effects.
Biochemical and Physiological Effects
4-CMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-CMB can inhibit the activity of cyclooxygenase-2 (COX-2), as mentioned above, resulting in the reduction of prostaglandin synthesis. This can lead to anti-inflammatory, anti-pyretic, and analgesic effects. In addition, 4-CMB has been shown to have anti-fungal activity, as well as to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
4-CMB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in air and light. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is highly toxic and can be irritating to the skin and eyes, and it is flammable and should be handled with caution.
将来の方向性
There are a variety of potential future directions for the use of 4-CMB in scientific research. For example, further research could be conducted to explore its potential as an agent for the treatment of various diseases and disorders, such as cancer, inflammation, and fungal infections. In addition, further research could be conducted to explore its potential as a reagent for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a tool for studying the mechanisms of action of other drugs and compounds.
合成法
The synthesis of 4-CMB can be accomplished by several methods, the most common of which is the Friedel-Crafts acylation of anisole. This method involves the reaction of anisole with 3-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction produces 4-CMB in a yield of up to 95%. Other methods for the synthesis of 4-CMB include the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde, the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde and an acid catalyst, and the reaction of 3-chloro-2-methylbenzaldehyde with paraformaldehyde and an amine catalyst.
科学的研究の応用
4-CMB has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action. For example, 4-CMB has been used in the synthesis of the antibiotic cefotaxime, as well as in the synthesis of the anti-inflammatory drug celecoxib. It has also been used in the study of the mechanism of action of the antifungal drug fluconazole, and in the study of the biochemical and physiological effects of the anti-cancer drug imatinib.
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-8-11(15(17)18)6-7-12(9)13-4-3-5-14(16)10(13)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDTJPZBRFLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690258 |
Source


|
| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-19-6 |
Source


|
| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














